N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide
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Overview
Description
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The resulting benzimidazole is then further functionalized through acylation reactions to introduce the acetamido and methoxybenzamide groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives . Substitution reactions can lead to a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)-2-methoxybenzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[[2-(benzimidazol-1-yl)acetyl]amino]phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-21-13-7-2-8-16(21)23(29)26-18-10-4-3-9-17(18)25-22(28)14-27-15-24-19-11-5-6-12-20(19)27/h2-13,15H,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGVCAXYOQMBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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